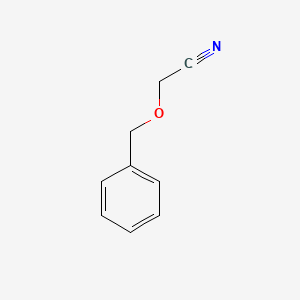

2-(Benzyloxy)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-phenylmethoxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPBLVPUGZMOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392126 | |

| Record name | 2-(benzyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13620-31-0 | |

| Record name | 2-(benzyloxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(benzyloxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Benzyloxy Acetonitrile and Its Analogues

O-Alkylation Approaches for Benzyloxy Group Introduction

The formation of the benzyl (B1604629) ether linkage is a cornerstone of many synthetic routes to 2-(benzyloxy)acetonitrile. This typically involves the reaction of a hydroxyacetonitrile precursor with a benzylating agent.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classical and widely employed method for preparing ethers, involving the S(_N)2 reaction between an alkoxide and an organohalide. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this involves the deprotonation of a hydroxyacetonitrile (glycolonitrile) followed by reaction with a benzyl halide, such as benzyl bromide or benzyl chloride.

The reaction is typically performed in the presence of a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to generate the alkoxide nucleophile. masterorganicchemistry.comjk-sci.com Dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the S(_N)2 reaction. jk-sci.comfrancis-press.com

A significant improvement to the classical method is the use of phase-transfer catalysis (PTC). This technique is highly effective for Williamson ether synthesis, as it facilitates the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the alkyl halide. phasetransfercatalysis.comphasetransfer.com Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common catalysts. PTC conditions can allow for the use of less expensive bases like concentrated sodium hydroxide (B78521) and may lead to milder reaction conditions and improved yields. phasetransfercatalysis.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Alkyl Benzyl Ethers

Reactants Base Catalyst Solvent Key Features Reference Alcohol + Benzyl Bromide NaH None DMF Standard conditions for substrates stable to strong base. orgsyn.org Alcohol + Benzyl Halide Conc. NaOH Quaternary Ammonium Salt (e.g., TBAB) Toluene (B28343)/Water (Biphasic) Phase-transfer catalysis (PTC) allows use of aqueous base. eie.gr Phenol + Benzyl Halide K₂CO₃ None Acetone (B3395972)/DMF Weaker base suitable for more acidic phenols. chemicalforums.com Alcohol + Benzyl Bromide Ag₂O None Various Mild base for selective benzylation of complex molecules. masterorganicchemistry.com

Alternative Benzylation Protocols

While effective, the strongly basic conditions of the Williamson ether synthesis can be incompatible with sensitive functional groups. google.com Consequently, several alternative methods for the benzylation of alcohols have been developed that proceed under acidic or neutral conditions.

Benzyl Trichloroacetimidate: One of the most prominent alternatives is the use of benzyl trichloroacetimidate. organic-chemistry.orgrsc.org This reagent reacts with alcohols in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (triflic acid), to form the benzyl ether. google.comrsc.org The reaction proceeds under acidic conditions that are compatible with base-labile groups. The byproduct, trichloroacetamide, is easily removed. rsc.org

2-Benzyloxy-1-methylpyridinium Triflate (BnOPT): For substrates that cannot tolerate either strongly acidic or basic conditions, neutral benzylation reagents have been developed. 2-Benzyloxy-1-methylpyridinium triflate is a stable salt that transfers a benzyl group to an alcohol upon mild heating, often in the presence of a mild acid scavenger like magnesium oxide. beilstein-journals.orgorgsyn.org This method is particularly useful for complex and multifunctional substrates. beilstein-journals.orgsemanticscholar.org

Iron-Catalyzed Dehydrative Benzylation: More recently, greener and more atom-economical methods have emerged. Iron-catalyzed reactions that couple alcohols with benzyl alcohols, generating water as the only byproduct, represent a significant advance. researchgate.net Catalysts like iron(III) chloride can mediate the formation of benzyl ethers from two different alcohols, avoiding the need for pre-functionalized halides or imidates. capes.gov.brresearchgate.netnih.gov

Cyanomethylation and Nitrile Group Formation

An alternative synthetic strategy involves forming the C-C bond by attaching a cyanomethyl (-CH₂CN) group to a benzyloxy electrophile or, more commonly, by functionalizing the α-carbon of acetonitrile (B52724) itself.

Acetonitrile as a C1 Synthon

Acetonitrile can be considered a versatile building block in organic synthesis. The methyl protons of acetonitrile are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation by a strong base to form the cyanomethyl anion (⁻CH₂CN). mdpi.com This anion is a potent carbon nucleophile stabilized by the adjacent electron-withdrawing nitrile group. chemicalforums.com This nucleophilic character allows acetonitrile to act as a synthon for introducing the cyanomethyl fragment into molecules. mdpi.com

Functionalization at the α-Carbon of Acetonitrile

The generation of the cyanomethyl anion from acetonitrile enables its direct alkylation at the α-carbon. google.com This approach can be applied to the synthesis of this compound by reacting the acetonitrile carbanion with a suitable benzyloxymethyl electrophile, such as benzyloxymethyl chloride.

A more modern and convergent approach involves the direct α-alkylation of aryl acetonitriles with benzyl alcohols. eie.grresearchgate.net This "borrowing hydrogen" methodology often employs transition metal catalysts (e.g., based on copper, cobalt, or iridium) or strong bases. eie.greie.grresearchgate.net The mechanism typically involves the temporary oxidation of the benzyl alcohol to benzaldehyde (B42025) by the catalyst. The aldehyde then undergoes a Knoevenagel condensation with the acetonitrile carbanion, followed by the reduction of the resulting unsaturated intermediate by the catalyst, which returns the "borrowed" hydrogen. eie.gr This method is highly atom-economical, as it uses readily available alcohols and generates water as the main byproduct. eie.gr

Table 2: Comparison of α-Alkylation of Nitriles with Benzyl Alcohols

Catalyst System Base Solvent Temperature Key Features Reference CuCl₂/TMEDA t-BuOK Toluene 140 °C User-friendly protocol with low catalyst loading. [16, 28] None KOtBu Toluene 120 °C Base-promoted reaction without transition metals. Cobalt Complexes t-BuOK Toluene Reflux Effective for a range of substituted nitriles and alcohols.

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. baranlab.orgnih.gov While a specific MCR for this compound is not prominently documented, the principles can be applied. For instance, a tandem reaction involving the in-situ formation of an aldehyde from a benzyl alcohol, followed by a Strecker-type synthesis with a cyanide source and an ammonia (B1221849) equivalent, could conceptually lead to related α-amino nitriles. baranlab.orgnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to produce enantiomerically pure chiral cyanohydrins, which are precursors or analogues of this compound, is of significant interest in pharmaceutical and chemical industries. rsc.org These methods primarily rely on biocatalysis, leveraging the high efficiency and selectivity of enzymes.

Biocatalytic Approaches:

Hydroxynitrile lyases (HNLs) are highly effective biocatalysts for the enantioselective synthesis of both (R)- and (S)-cyanohydrins. rsc.org These enzymes catalyze the addition of a cyanide group to an aldehyde or ketone. The (R)-selective HNL from Arabidopsis thaliana (AtHNL), for instance, has been successfully used for producing chiral cyanohydrins. rsc.orgnih.gov To overcome the instability of some HNLs at the low pH required to suppress the non-catalyzed racemic reaction, strategies such as enzyme immobilization or the use of whole-cell biocatalysts in micro-aqueous organic solvent systems have been developed. rsc.orgnih.gov

Using whole recombinant Escherichia coli cells that express AtHNL in a monophasic organic solvent like methyl tert-butyl ether (MTBE) simplifies the process by eliminating the need for protein purification and allowing for the recycling of both the cells and the solvent. nih.gov This approach is particularly effective for aldehydes that are prone to rapid racemic product formation in aqueous systems. nih.gov

Another class of enzymes, halohydrin dehalogenases (HHDHs), has been engineered for the biocatalytic enantioselective cyanation of various epoxides. acs.orgacs.org Through enzyme screening and protein engineering, HHDH variants can produce a variety of chiral β-hydroxy nitriles with excellent optical purities (up to >99% enantiomeric excess) and in good yields. acs.orgacs.org This method provides an alternative route to chiral cyanohydrin-related structures.

The table below summarizes key findings in the stereoselective synthesis of chiral cyanohydrins using biocatalysis.

| Enzyme Catalyst | Substrate(s) | Product Type | Key Findings |

| Arabidopsis thaliana Hydroxynitrile Lyase (AtHNL) | Benzaldehyde and its analogs | (R)-cyanohydrins | Immobilized AtHNL in a continuous flow system achieves high enantioselectivity. rsc.org |

| Recombinant E. coli expressing AtHNL | Aldehydes | Chiral cyanohydrins | Whole-cell biocatalysis in micro-aqueous MTBE allows for catalyst and solvent recycling. nih.gov |

| Halohydrin Dehalogenase (HheC) variants | Aryl, alkyl, and spiro epoxides | Chiral β-hydroxy nitriles | Protein engineering enables enantioselective cyanation with up to >99% ee. acs.org |

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of cyanohydrins to minimize environmental impact. These approaches focus on using safer reagents, environmentally benign solvents, and recyclable catalysts.

Alternative Solvents and Catalysts:

Deep eutectic solvents (DESs) have emerged as promising green alternatives to volatile organic solvents. rsc.org A system using magnetic Fe3O4 nanoparticles as a catalyst in a urea–choline chloride-based DES has been developed for the efficient cyanosilylation of aldehydes. rsc.org This method offers mild reaction conditions, simple procedures, and short reaction times, with the magnetic catalyst being easily recyclable without significant loss of activity. rsc.org The DES can act as a stabilizer, a solubilizing agent, and an ionic solvent, while the Fe3O4 nanoparticles can function as a Lewis acid to activate the carbonyl group of the aldehyde. rsc.org

Commercial montmorillonite (B579905) K10 clay has also been used as a catalyst for the cyanosilylation of ketones, providing a practical and green protocol with excellent yields. organic-chemistry.org The clay catalyst can be easily recovered and its catalytic strength restored after use. organic-chemistry.org

Safer Cyanide Sources and Novel Reagents:

To mitigate the risks associated with the high toxicity of hydrogen cyanide (HCN), safer cyanide sources like trimethylsilyl (B98337) cyanide (TMSCN) and acetone cyanohydrin are often employed. rsc.orgresearchgate.netlibretexts.org Furthermore, innovative approaches are being explored to enhance reaction efficiency and safety. For example, carbon dioxide (CO2) at atmospheric pressure can be used to direct the reaction pathways in cyanohydrin synthesis, allowing for the selective formation of desired products at high rates while avoiding byproduct formation. chemrxiv.org

Biocatalysis, as discussed in the previous section, is inherently a green chemistry approach due to its use of biodegradable catalysts (enzymes) that operate under mild conditions (neutral pH and room temperature), reducing energy consumption and waste. acs.org

The following table details various green chemistry strategies employed in the synthesis of cyanohydrins.

| Green Approach | Catalyst/Reagent | Solvent | Key Advantages |

| Recyclable Catalyst | Magnetic Fe3O4 nanoparticles | Deep Eutectic Solvent (DES) | Environmentally friendly, mild conditions, catalyst is easily recycled. rsc.org |

| Clay Catalysis | Montmorillonite K10 | - | Practical, efficient for ketones, catalyst can be regenerated. organic-chemistry.org |

| Biocatalysis | Hydroxynitrile Lyases (HNLs) | Micro-aqueous organic solvent | High selectivity, mild reaction conditions, catalyst can be recycled. rsc.orgnih.gov |

| CO2-Mediated Synthesis | KCN / CO2 | - | Avoids byproduct formation, uses atmospheric CO2, high reaction rates. chemrxiv.org |

| Alternative Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Various | Safer alternative to HCN. rsc.orgorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy Acetonitrile

Nucleophilic Reactions Involving the Acetonitrile (B52724) Moiety

The reactivity of 2-(benzyloxy)acetonitrile is significantly influenced by its two primary functional groups: the nitrile and the benzyloxy ether. The acetonitrile moiety, in particular, provides a key center for nucleophilic reactions due to the acidity of the α-hydrogens and the electrophilicity of the nitrile carbon.

Knoevenagel Condensation and Related Additions

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound and a carbonyl group, typically an aldehyde or ketone, followed by dehydration. organic-chemistry.orgwikipedia.orgsigmaaldrich.com The methylene (B1212753) hydrogens (CH₂) in this compound, being adjacent to the electron-withdrawing nitrile group (-CN), are acidic and can be removed by a mild base to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile.

The general mechanism for the Knoevenagel condensation involving this compound proceeds as follows:

Deprotonation: A base (e.g., a weakly basic amine like piperidine (B6355638) or an alkoxide) abstracts an α-hydrogen from this compound to form a nucleophilic carbanion. wikipedia.orgsigmaaldrich.com

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comksu.edu.sa

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base, to yield a β-hydroxy nitrile.

Dehydration: The β-hydroxy nitrile intermediate readily undergoes dehydration (elimination of a water molecule) to form the final product, an α,β-unsaturated nitrile. This elimination step is often spontaneous or promoted by the reaction conditions. sigmaaldrich.com

This reactivity makes this compound a useful building block for creating new carbon-carbon double bonds with an attached nitrile group, which can be further elaborated into other functional groups like carboxylic acids, amines, or ketones. chemistrysteps.comlibretexts.org

Ritter Reaction Pathways

The Ritter reaction is a chemical process that converts a nitrile into an N-alkyl amide through the acid-induced nucleophilic addition of the nitrile to a carbocation. wikipedia.orgorganic-chemistry.orgpearson.com In this reaction, this compound can serve as the nitrile component. The reaction requires a substrate capable of forming a stable carbocation in a strongly acidic medium, such as a tertiary, secondary, or benzylic alcohol. organic-chemistry.orgnrochemistry.com

The mechanistic pathway for the Ritter reaction with this compound is outlined below:

Carbocation Formation: An alcohol (e.g., tert-butanol (B103910) or a benzylic alcohol) is protonated by a strong acid (like sulfuric acid), followed by the loss of water to generate a stable carbocation. organic-chemistry.org

Nucleophilic Attack by Nitrile: The nitrogen atom of the this compound nitrile group attacks the carbocation. This step forms a stable nitrilium ion intermediate. nrochemistry.commissouri.edu

Hydration: The nitrilium ion is subsequently attacked by water during aqueous workup.

Deprotonation and Tautomerization: A series of proton transfers and tautomerization leads to the final N-substituted amide product. nrochemistry.com

The benzyloxy group in this compound is generally stable under the strongly acidic conditions of the Ritter reaction, provided that temperatures are not excessively high, thus allowing the nitrile to react selectively. nrochemistry.com This reaction provides a valuable route for synthesizing amides where the nitrogen atom is substituted with a bulky alkyl group derived from the carbocation source.

Reactions at the Benzyloxy Group

The benzyloxy group (BnO-) is a common protecting group for alcohols in organic synthesis due to its general stability and the variety of methods available for its removal. Reactions involving this part of the this compound molecule typically focus on either its cleavage to unmask a hydroxyl group or modifications to the aromatic ring.

Cleavage and Deprotection Strategies

Several reliable methods exist for the cleavage of the benzyl (B1604629) ether in this compound to yield hydroxyacetonitrile. The choice of method depends on the presence of other functional groups in the molecule.

| Deprotection Method | Reagents & Conditions | Mechanism | Notes |

| Catalytic Hydrogenolysis | H₂ gas, Pd/C (Palladium on carbon) or other catalysts like Raney-Ni, in a solvent like ethanol (B145695) or ethyl acetate. acsgcipr.orgrsc.orgrsc.org | The substrate and hydrogen adsorb onto the catalyst surface, leading to the cleavage of the C-O benzylic bond. The products are the deprotected alcohol and toluene (B28343). acsgcipr.org | This is a very common and mild method. It is not suitable if the molecule contains other reducible functional groups like alkenes, alkynes, or some nitro groups. acsgcipr.org |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like wet dichloromethane. researchgate.netnih.govmpg.de | Involves a single-electron transfer (SET) from the electron-rich benzyl ether to DDQ, forming a benzylic carbocation that is subsequently trapped by water. mpg.de | This method is advantageous when hydrogenolysis-sensitive groups are present. Simple benzyl ethers react more slowly than electron-rich variants like p-methoxybenzyl (PMB) ethers. nih.gov Visible light can be used to promote the reaction. mpg.deorgsyn.org |

| Strong Acid Cleavage | Lewis acids (e.g., BCl₃, BBr₃) or strong protic acids (e.g., HBr, trifluoroacetic acid). | The Lewis acid coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage by a halide ion or other nucleophile. | These conditions are generally harsh and less selective than hydrogenolysis or oxidative methods. They are typically used when other methods are incompatible with the substrate. |

This table is based on data from multiple sources. acsgcipr.orgrsc.orgrsc.orgresearchgate.netnih.govmpg.deorgsyn.org

Modifications and Substitutions

The aromatic ring of the benzyloxy group can undergo electrophilic aromatic substitution (EAS), while the entire benzyloxy group can potentially be displaced in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The benzyloxy group (-OCH₂Ph) is an activating group and an ortho, para-director for electrophilic aromatic substitution. mnstate.edumasterorganicchemistry.com This is because the ether oxygen can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack of an electrophile. masterorganicchemistry.com Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation will direct the incoming electrophile primarily to the positions ortho and para to the benzylic ether linkage. masterorganicchemistry.comuomustansiriyah.edu.iq The reactivity of the ring is enhanced compared to unsubstituted benzene (B151609). libretexts.org

Nucleophilic Substitution: While the C-O bond of the ether is generally strong, displacement of the benzyloxy group is possible under certain conditions. For instance, conversion of the benzyloxy group into a better leaving group, followed by reaction with a strong nucleophile, could lead to substitution. However, reactions involving cleavage (as described in 3.2.1) are far more common synthetic strategies than direct nucleophilic displacement of the entire benzyloxy group.

Rearrangement Reactions and Tautomerism

Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de Tautomerism is a specific type of isomerism involving the migration of a proton, where the two forms exist in equilibrium. quora.comlibretexts.org

For this compound, there are no commonly cited, specific named rearrangement reactions that the molecule undergoes under typical laboratory conditions. The structure lacks the specific functional group arrangements required for well-known intramolecular rearrangements like the Beckmann, Baeyer-Villiger, or benzilic acid rearrangements. wiley-vch.de

Regarding tautomerism, the most prevalent form is keto-enol tautomerism, which occurs in compounds containing a carbonyl group and an adjacent α-hydrogen. libretexts.orglibretexts.org Since this compound lacks a carbonyl group, it does not exhibit keto-enol tautomerism. While a theoretical tautomerism involving the nitrile group (a nitrile-ketenimine equilibrium) can be envisioned, it is not a significant phenomenon for simple, saturated nitriles. The primary relevant equilibrium involves the deprotonation of the α-carbon to form a carbanion (an enolate equivalent), but this is a conjugate base formation rather than a true tautomeric equilibrium between two neutral isomers. libretexts.org Therefore, significant tautomerism is not considered a characteristic feature of this compound's chemical behavior.

Radical Reactions and Electron Transfer Processes

The reactivity of this compound in radical and electron transfer processes is primarily dictated by the benzylic C-H bonds and the ether linkage. While specific studies on this molecule are not extensively documented, its behavior can be inferred from established principles of organic radical chemistry and electrochemistry involving structurally related compounds.

A key potential pathway involves the abstraction of a hydrogen atom from the benzylic position (the CH₂ group attached to the phenyl ring) to form a resonance-stabilized benzyl radical. This process, known as hydrogen atom transfer (HAT), is a common initiation step in the radical functionalization of toluene derivatives and other benzylic compounds. nih.gov The stability of the resulting radical makes the benzylic C(sp³)–H bond the most likely site for such reactions. Various methods can generate the necessary radical initiators, including thermal or photochemical decomposition of peroxides or photoredox catalysis. nih.gov

Another plausible radical pathway involves an electrochemically induced 1,2-hydrogen atom transfer. In analogous systems like N-(benzyloxy)phthalimides, reduction can lead to the formation of an alkoxy radical, which rapidly rearranges via a 1,2-HAT to yield the more stable benzylic radical. This species can then engage in further reactions, such as hydroxyalkylation or arylation.

Single Electron Transfer (SET) represents another fundamental process for initiating reactions. libretexts.org For this compound, a SET event could occur either through reduction, forming a radical anion, or oxidation, forming a radical cation. The electrochemical reduction of related compounds, such as benzyl chloride, proceeds through dissociative electron transfer, where the initial uptake of an electron leads to bond cleavage and the formation of a benzyl radical. A similar mechanism could be envisioned for this compound, potentially leading to cleavage of the C-O ether bond. The use of ferrocene-based electron-transfer mediators has been shown to facilitate the selective electrochemical generation of benzylic radicals from benzylboronate derivatives at low potentials, a strategy that could potentially be adapted for this compound. researchgate.net

Table 1: Examples of Radical Generation from Benzylic Precursors This table presents data from related compounds to illustrate potential radical reaction pathways for this compound.

| Precursor | Conditions | Radical Intermediate | Reaction Type |

|---|---|---|---|

| Toluene Derivatives | Photocatalyst (e.g., Thioxanthone), Light (390 nm) | Benzyl Radical | C(sp³)–H Thioarylation nih.gov |

| N-(Benzyloxy)phthalimides | Cathodic Reduction, Catalyst-Free | Benzylic Radical (via 1,2-HAT) | C–H Hydroxyalkylation/Arylation |

| Benzylboronate Derivatives | Electrolysis, Ferrocene Mediator | Benzyl Radical | Single Electron Oxidation researchgate.net |

**3.5. Catalytic Transformations

Catalytic methods offer powerful tools for transforming this compound, either by activating the nitrile moiety or by functionalizing the benzylic position.

While specific transition-metal catalyzed reactions of this compound are not widely reported, the reactivity of its constituent functional groups has been explored in other contexts. The nitrile group can undergo hydration to form the corresponding amide, a reaction that can be catalyzed by various transition metals. For instance, nickel(0) complexes of the type [(dippe)Ni(η²-NCR)] have been shown to be effective homogeneous catalysts for the hydration of acetonitrile and benzonitrile (B105546). researchgate.net This suggests that this compound could potentially be converted to 2-(benzyloxy)acetamide (B2937700) under similar conditions.

The benzylic C-H bond is another potential site for transition metal-catalyzed functionalization. Copper-based systems have been developed for the α-alkylation of aryl acetonitriles with benzyl alcohols. nih.gov The mechanism of these reactions involves a C(sp³)–H functionalization of the alcohol via a hydrogen atom abstraction step. nih.gov Although this compound itself was not a substrate in these studies, the principles of C-H activation demonstrated are relevant and could potentially be applied to achieve cross-coupling reactions at its benzylic position.

Table 2: Relevant Transition Metal-Catalyzed Reactions of Nitriles and Benzyl Alcohols This table provides examples of catalytic systems that could potentially be applied to the functional groups within this compound.

| Substrate Type | Catalyst System | Reaction | Product Type |

|---|---|---|---|

| Aryl Acetonitriles / Benzyl Alcohols | CuCl₂/TMEDA | α-Alkylation | α-Alkylated Nitriles nih.gov |

| Benzonitrile / Acetonitrile | [(dippe)Ni(η²-NCR)] | Hydration | Amides researchgate.net |

The application of organocatalysis to this compound is an area that remains largely unexplored in the scientific literature. Organocatalysis encompasses a broad range of reaction types, including those enabled by N-heterocyclic carbenes (NHCs), amines, and Brønsted acids. beilstein-journals.orgnih.gov These catalysts have been successfully employed in the asymmetric functionalization of a wide variety of substrates. However, a review of current research reveals a lack of specific examples where this compound is used as a substrate in organocatalytic transformations. The development of such reactions represents a potential area for future research, which could unlock new synthetic pathways involving this compound.

Derivatives, Analogues, and Structural Modifications of 2 Benzyloxy Acetonitrile

Aryl-Substituted Benzyloxyacetonitriles

The introduction of substituents onto the phenyl ring of the benzyl (B1604629) group in 2-(benzyloxy)acetonitrile can significantly influence the molecule's properties. These aryl-substituted derivatives are of interest for their modified electronic and steric profiles, which can in turn affect their reactivity and biological interactions.

A common strategy for the synthesis of aryl-substituted 2-(benzyloxy)acetonitriles involves the coupling of an aryl acetonitrile (B52724) with a substituted benzyl alcohol. For instance, a copper-catalyzed cross-coupling reaction provides an efficient method for this transformation. eie.gr This approach allows for the introduction of a variety of substituents on both the aryl acetonitrile and the benzyl alcohol, offering a modular route to a wide range of derivatives.

The reactivity of these compounds is often centered around the benzylic position and the nitrile group. For example, the benzylic C-H bonds can be functionalized through dehydrogenative cross-coupling reactions. researchgate.net Furthermore, the condensation of aryl acetonitriles with activated alkenes like acrylonitrile (B1666552) can lead to the construction of more complex molecular skeletons, demonstrating the utility of the aryl acetonitrile core as a building block. nih.gov

The nature and position of the substituent on the aryl ring play a crucial role in the reactivity of these derivatives. Electron-donating groups can enhance the nucleophilicity of the aromatic ring, while electron-withdrawing groups can influence the acidity of the benzylic protons. These electronic effects are fundamental to understanding and predicting the behavior of aryl-substituted benzyloxyacetonitriles in various chemical transformations.

Heterocyclic Derivatives (e.g., Indole (B1671886), Pyridine)

Incorporating heterocyclic moieties into the this compound structure has been a fruitful area of research, leading to compounds with significant biological relevance. Indole and pyridine (B92270) rings, in particular, are privileged structures in medicinal chemistry, and their combination with the benzyloxyacetonitrile framework has yielded promising results.

Indole Derivatives:

The synthesis of indole-containing analogues can be achieved through various methods. One approach involves the construction of the indole ring system from precursors that already contain the benzyloxyacetonitrile motif. For example, metal-free synthetic routes have been developed for the synthesis of N-substituted indoles from aryl triazole-containing compounds. mdpi.com Additionally, the direct substitution of functionalized indoles with a benzyloxyacetonitrile side chain is a common strategy. nih.gov The resulting indolyl-3-acetonitrile derivatives have been investigated for their anti-inflammatory properties. nih.gov

Pyridine Derivatives:

The synthesis of pyridine derivatives of this compound can be accomplished through the condensation of carbonyl compounds or via cycloaddition reactions. baranlab.org The functionalization of pre-existing pyridine rings is also a viable strategy. For instance, the synthesis of various pyridine derivatives has been explored for their potential as antimicrobial and antioxidant agents. ekb.eg The introduction of a benzyloxyacetonitrile group onto a pyridine scaffold can modulate the electronic properties and biological activity of the resulting molecule.

The following table summarizes some key heterocyclic derivatives of this compound and their synthetic methodologies:

| Heterocycle | Derivative Example | Synthetic Approach | Reference |

| Indole | Indolyl-3-acetonitrile derivatives | Synthesis from functionalized indoles | nih.gov |

| Indole | N-substituted indoles | Metal-free synthesis from aryl triazoles | mdpi.com |

| Pyridine | Substituted pyridines | Condensation of carbonyl compounds | baranlab.org |

| Pyridine | Furo[2,3-b]pyridine derivatives | Claisen-Schmidt condensation and cyclization | cncb.ac.cn |

Fluoro- and Nitro-Substituted Analogues

The introduction of fluorine and nitro groups into the this compound structure dramatically alters its electronic properties, which can have profound effects on its reactivity and potential applications.

Fluoro-Substituted Analogues:

Fluorine, with its high electronegativity and small size, is a valuable substituent in medicinal chemistry for its ability to modulate metabolic stability and binding affinity. The synthesis of fluoro-substituted benzyloxyacetonitriles can be achieved through nucleophilic fluorination reactions. For example, the substitution of a bromine atom in a precursor like 2-bromo-2-phenoxyacetonitrile with fluoride (B91410) offers a route to these compounds. researchgate.net The reaction conditions, including the choice of solvent, can significantly impact the efficiency of the fluorination process. researchgate.net

Nitro-Substituted Analogues:

The nitro group is a strong electron-withdrawing group that can significantly influence the reactivity of the molecule. The synthesis of nitro-substituted benzyloxyacetonitriles often involves the use of nitrated starting materials. For instance, the preparation of 2-nitro substituted phenylacetonitrile (B145931) compounds can be achieved through a two-step process involving the reaction of an o-nitro-substituted halobenzene with a cyanoacetate (B8463686) ester, followed by ester hydrolysis and decarboxylation. google.com The presence of the nitro group can activate the aromatic ring towards nucleophilic aromatic substitution and can also influence the acidity of adjacent protons.

The following table highlights key features of these substituted analogues:

| Substituent | Key Property | Synthetic Strategy | Reference |

| Fluorine | High electronegativity, metabolic stability | Nucleophilic fluorination | researchgate.net |

| Nitro | Strong electron-withdrawing group | Use of nitrated starting materials | google.com |

Structure-Reactivity Relationships and Design Principles

The systematic modification of the this compound scaffold allows for the exploration of structure-reactivity relationships (SRRs) and the application of rational design principles. Understanding how structural changes influence chemical behavior is crucial for the development of new compounds with desired properties.

The electronic nature of substituents on the aryl ring, as discussed in the context of fluoro- and nitro-substituted analogues, is a primary determinant of reactivity. Electron-withdrawing groups generally increase the electrophilicity of the molecule and the acidity of benzylic protons, while electron-donating groups have the opposite effect. These principles are fundamental in predicting the outcome of chemical reactions. For instance, in nucleophilic substitution reactions involving the benzyl group, the nature of the substituent can influence the stability of potential carbocation intermediates. rsc.org

Analogue-based drug discovery provides a framework for the rational design of new therapeutic agents based on a known active compound. This strategy involves making systematic modifications to a lead compound, such as this compound, to optimize its biological activity and pharmacokinetic properties. Key design principles include:

Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to enhance a desired biological effect. For example, replacing a hydrogen atom with a fluorine atom.

Rigidification: Introducing conformational constraints into a flexible molecule to lock it into a bioactive conformation. This can be achieved by incorporating cyclic structures.

Homologation: Systematically increasing the length of an alkyl chain to probe the size of a binding pocket.

The application of quantitative structure-activity relationship (QSAR) studies can further refine the design process by correlating physical or chemical properties of a series of compounds with their biological activity. While specific QSAR studies on this compound derivatives are not extensively reported in the provided context, the principles of such analyses are broadly applicable. chemrxiv.orgnih.gov By understanding the interplay between molecular structure and chemical reactivity, researchers can more effectively design and synthesize novel derivatives of this compound with tailored properties.

Applications in Advanced Chemical Synthesis

Building Block for Complex Organic Scaffolds

The term "molecular scaffold" refers to the core structure of a molecule from which various derivatives can be synthesized. 2-(Benzyloxy)acetonitrile is employed as a foundational element for creating such complex frameworks, particularly those with three-dimensional diversity, which is highly sought after in drug discovery.

One notable application is in the generation of compound libraries for biological screening. For instance, a multicomponent reaction involving cyanohydrin benzyl (B1604629) ethers, which are structurally analogous to this compound, has been used to construct a library of bicyclic β-benzyloxy amides. nih.govnih.gov This one-pot process involves a sequence of hydrozirconation, acylation, and an intramolecular Friedel-Crafts alkylation, rapidly building molecular complexity from a relatively simple linear precursor. nih.gov The resulting bicyclic structures serve as rigid scaffolds for further chemical modification.

Furthermore, the benzyloxy group is instrumental in the synthesis of macrocyclic structures. Research has demonstrated the creation of macrocyclic pentamers functionalized with benzyloxy groups, which are described as potential building blocks for larger, more elaborate molecular assemblies. researchgate.net The stability of the benzyl ether allows it to withstand various reaction conditions before being selectively removed in later synthetic stages if required.

| Scaffold Type | Synthetic Approach | Role of Benzyloxyacetonitrile Structure | Reference |

|---|---|---|---|

| Bicyclic β-Benzyloxy Amides | Multicomponent Reaction (Hydrozirconation, Acylation, Friedel-Crafts) | Serves as the foundational nitrile-containing precursor for the cyclization cascade. | nih.govnih.gov |

| Macrocyclic Pentamers | Multi-step macrocyclization | Incorporated as a key benzyloxy-functionalized unit to form the macrocyclic backbone. | researchgate.net |

Precursor in Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. This compound is a valuable precursor for synthesizing a variety of these ring systems, primarily due to the reactivity of its nitrile group and the adjacent α-methylene protons.

The synthesis of substituted pyridines and pyrimidines, two of the most important classes of heterocycles, can be achieved using nitrile-containing precursors. baranlab.orgorientjchem.orgnih.govorganic-chemistry.org General methods often involve the condensation of a three-carbon unit with an amidine or ammonia (B1221849) source. bu.edu.egmdpi.com The active methylene (B1212753) group in this compound can be readily deprotonated, allowing it to act as a nucleophile in condensation reactions, which are key steps in the formation of these six-membered rings.

Moreover, the self-condensation of nitriles, known as the Thorpe reaction, and its intramolecular variant, the Thorpe-Ziegler reaction, provide a powerful method for forming cyclic molecules. wikipedia.orgchem-station.comlscollege.ac.in In this reaction, the nitrile group of one molecule adds to the α-carbon of another, ultimately leading to the formation of β-enaminonitriles or, after hydrolysis, cyclic ketones. wikipedia.orgyoutube.com These products are themselves versatile intermediates for constructing more complex heterocyclic systems. While specific examples for this compound are not extensively detailed, its structure is amenable to this type of transformation, offering a pathway to carbocyclic and subsequently heterocyclic frameworks.

| Heterocycle Class | General Synthetic Method | Key Reaction Involving the Nitrile Precursor | Reference |

|---|---|---|---|

| Pyrimidines | Condensation of a C-C-C fragment with an N-C-N fragment (e.g., amidine) | Nitrile group and α-carbon participate in cyclocondensation reactions. | orientjchem.orgnih.govbu.edu.egorganic-chemistry.org |

| Pyridines | Hantzsch Dihydropyridine Synthesis and variations | Condensation with 1,5-dicarbonyl compounds or their equivalents. | baranlab.orgorganic-chemistry.org |

| 5-Membered Rings (e.g., Pyrroles) | Condensation reactions with α-haloketones or similar reagents | The active methylene group acts as a nucleophile to initiate ring formation. | tubitak.gov.tr |

| Cyclic Ketones (Heterocycle Precursors) | Thorpe-Ziegler Reaction | Intramolecular self-condensation of a dinitrile. | wikipedia.orgchem-station.com |

Intermediates in Pharmaceutical and Agrochemical Synthesis

An intermediate is a molecule formed from the reactants that reacts further to give the final products of a chemical reaction. unimi.it The benzyloxy acetonitrile (B52724) motif is found within intermediates used to produce commercially significant active ingredients in both the pharmaceutical and agrochemical sectors.

In the agrochemical field, there are more direct applications. A structurally similar compound, 2-(5-(Benzyloxy)-2-methoxyphenoxy)acetonitrile, is explicitly used in the preparation of carboxamide derivatives that function as agricultural fungicides. usbio.net Additionally, patents describe the use of benzyl cyanide derivatives, such as 2'-(2-chlorobenzyloxy)-α-(1-imidazolyl)benzyl cyanide, as potent fungicides for agricultural and horticultural use. google.com The synthesis of novel benzylic 1,2,3-triazole-4-carboxamides has also been shown to yield compounds with significant in vitro activity against common fungal species. scielo.org.mxresearchgate.net These examples underscore the importance of the benzyloxy acetonitrile scaffold in developing new crop protection agents.

| Final Product/Target Class | Industry | Role of Benzyloxyacetonitrile-related Intermediate | Reference |

|---|---|---|---|

| Umeclidinium bromide | Pharmaceutical | Precursor to the key intermediate 2-benzyloxy bromoethane (B45996). | google.comgoogle.com |

| Carboxamide Derivatives | Agrochemical | Direct intermediate used in the synthesis of fungicidal compounds. | usbio.net |

| Benzyl Cyanide Derivatives | Agrochemical | Core structure for a class of agricultural/horticultural fungicides. | google.com |

| Benzylic Triazole Carboxamides | Agrochemical | Scaffold for novel compounds with fungicidal activity. | scielo.org.mxresearchgate.net |

Role in Multi-Step Synthesis Schemes

Multi-step synthesis is the process of creating a complex target molecule through a sequence of chemical reactions. researchgate.net this compound and its derivatives are valuable participants in such sequences, where the outcome of each step sets the stage for the next transformation. The strategic placement of the benzyloxy and acetonitrile groups allows for selective reactions at different points in a synthetic pathway.

An excellent illustration of its role is the multi-component synthesis of bicyclic β-benzyloxy amides mentioned previously. nih.govnih.gov This sequence, though performed in a single pot, represents a multi-step process where the initial nitrile is transformed through several distinct intermediates (an imine, an acylimine) before the final intramolecular cyclization occurs to form the complex scaffold. nih.gov Each step is enabled by the functionality present in the starting material.

The synthesis of pharmaceutical ingredients is inherently a multi-step process. scispace.com In the synthesis of Umeclidinium bromide, for example, the preparation of the key 2-benzyloxy bromoethane intermediate itself involves multiple steps, typically starting from 2-benzyloxyethanol, which is converted to a tosylate or other leaving group before displacement with bromide. google.com A synthetic chemist could devise a scheme where this compound is first reduced to 2-benzyloxyethylamine, which then undergoes further transformations, demonstrating its utility at the beginning of a long and complex synthetic chain. The integration of such reactions into continuous flow systems represents a modern approach to multi-step synthesis, allowing for the telescoping of several reactions into a single, uninterrupted process. umontreal.ca

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Biologically Active Derivatives

The chemical reactivity of 2-(benzyloxy)acetonitrile lends itself to the creation of diverse molecular architectures, leading to the discovery of potent therapeutic agents.

The benzyloxy moiety is a pivotal feature in the design of numerous scaffolds for Monoamine Oxidase (MAO) inhibitors. MAO is a crucial enzyme that catalyzes the oxidation of monoamine neurotransmitters, and its inhibition is a key strategy for treating neurodegenerative diseases like Parkinson's and Alzheimer's, as well as depression. nih.gov A variety of derivatives incorporating the benzyloxy group have been synthesized and shown to be potent and selective inhibitors of MAO-B.

For instance, a series of small molecules with a benzyloxy substituent were designed and evaluated for their ability to inhibit human MAO (hMAO). Most of these compounds were found to be potent and selective MAO-B inhibitors with weak activity against MAO-A. nih.gov Similarly, benzyloxy‐derived halogenated chalcones and benzyloxy-tethered-chromone-carboxamides have been synthesized and shown to exhibit strong and selective inhibitory activity against MAO-B. These findings underscore the importance of the benzyloxy group in achieving high-affinity binding to the MAO-B enzyme. nih.gov

| Compound Series | Most Potent Compound | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| Benzyloxy-Derived Halogenated Chalcones | BB4 | 0.062 | Data not specified |

| Thio/semicarbazide-based Benzyloxy Derivatives | BT1, BT3, BT5 | 0.11 | Data not specified |

| Small Molecules with Benzyloxy Substituent | 10e | 0.19 | 146.8-fold |

| Small Molecules with Benzyloxy Substituent | 9e | 0.35 | >285.7-fold |

In the field of regenerative medicine, the induction of pluripotency is a primary goal. The transcription factor Oct3/4 is a master regulator of pluripotency. The ability to chemically induce its expression in somatic cells is highly sought after to generate induced-pluripotent stem cells (iPSCs) without genetic modification. nih.gov

A cell-based high-throughput screening campaign identified 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile , a derivative of benzyloxyacetonitrile termed O4I1 , as a potent inducer of Oct3/4 expression. nih.govresearchgate.net Further studies showed that O4I1 and its derivatives not only promote the expression and stabilization of Oct3/4 but also enhance its transcriptional activity in various human somatic cells. nih.gov This discovery highlights the potential of benzyloxyacetonitrile-based compounds in developing chemical tools for regenerative medicine and generating clinical-grade human iPSCs. nih.govresearchgate.net

Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, making them attractive therapeutic targets for diseases like cancer. At present, there is no publicly available scientific literature directly linking this compound or its immediate derivatives to the design and synthesis of deubiquitinase inhibitors. Research in this area is focused on other chemical scaffolds. medchemexpress.commedchemexpress.com

Acetonitrile (B52724) derivatives are valuable precursors for synthesizing indole-based compounds, a class of heterocycles well-known for a wide spectrum of biological activities. mdpi.comnih.gov The synthesis often involves the Knoevenagel condensation of an indole-acetonitrile with various aldehydes. mdpi.comnih.gov The resulting indole (B1671886) derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents.

Anti-inflammatory: Indole derivatives have been synthesized and shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in cellular models. nih.govchemrxiv.org For example, certain indolyl-3-acetonitrile derivatives have been identified as potent inhibitors of NO and PGE2 production in lipopolysaccharide-induced macrophage cells. nih.gov

Antimicrobial: The indole scaffold is a common feature in compounds with antibacterial and antifungal properties. mdpi.comnih.gov For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized and evaluated for their antimicrobial activity, with some compounds showing potent effects against various bacterial and fungal strains. nih.gov

Anticancer: A vast body of research highlights the utility of the indole framework in designing potent anticancer agents that target various mechanisms, including protein kinase inhibition and apoptosis induction. nih.govmdpi.commdpi.com Novel indole derivatives have been synthesized that exhibit strong cytotoxicity against multiple cancer cell lines, such as those for breast, lung, and prostate cancer. nih.gov For example, certain pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities across a panel of 56 different cancer cell lines. mdpi.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

SAR studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, particularly in the context of MAO-B inhibitors, systematic modifications have provided insights into the molecular features required for potent and selective activity.

Research has shown that substitutions on the benzyloxy ring significantly influence MAO-B inhibition. For instance, introducing fluorine, bromine, or methyl groups at different positions on the benzyloxy ring alters the inhibitory potency. nih.gov Specifically, para-substitution on the benzyloxy phenyl ring was found to be more favorable for MAO-B inhibition than meta-substitution. cuestionesdefisioterapia.com Furthermore, modifications to other parts of the molecule, while keeping the benzyloxy moiety constant, have been explored to understand the spatial and electronic requirements of the enzyme's active site. nih.gov Molecular docking studies complement these findings by providing a rational basis for the observed activities, illustrating how the benzyloxy group orients within the binding pocket of the MAO-B enzyme. nih.gov

Prodrug Strategies and Drug Delivery Considerations

Prodrugs are inactive precursors that are converted into active drugs within the body. This strategy is used to overcome issues like poor solubility, low bioavailability, or lack of targeted delivery. mdpi.com The benzyloxy group within a molecule can be strategically modified for prodrug applications.

One notable strategy involves the creation of borylated benzyloxy groups. These moieties can be incorporated into a drug's structure to act as a prodrug trigger. They are designed to be stable under normal physiological conditions but are cleaved in the presence of high concentrations of hydrogen peroxide (H₂O₂), a condition found in disease states such as cancer and neurodegeneration. This targeted cleavage releases the active drug at the desired site of action, potentially increasing efficacy and reducing systemic side effects. While this strategy has not been explicitly reported for this compound itself, the principle demonstrates the utility of the benzyloxy group in advanced drug delivery and targeting systems.

Target Identification and Mechanism of Action Studies (e.g., enzyme inhibition)

While specific studies focusing solely on the enzyme inhibitory properties of this compound are not extensively documented in publicly available literature, its structural framework is a key component in various molecules designed to interact with biological targets. The benzyloxy motif, in particular, is a well-established pharmacophore in medicinal chemistry, often contributing to the binding affinity of a molecule to its target protein, including enzymes. Research on derivatives and analogs of this compound provides valuable insights into its potential roles in target identification and mechanisms of action, primarily centered around enzyme inhibition.

Derivatives of this compound have been investigated for their effects on several enzymes, demonstrating that the benzyloxyacetonitrile scaffold can serve as a template for the development of enzyme inhibitors. These studies, while not directly on the parent compound, highlight the importance of the benzyloxy group for molecular recognition and inhibitory activity.

One area of investigation has been the role of 2-(benzyloxy)arylureas, derivatives of this compound, as potential inhibitors of Cyclophilin D (CypD). CypD is a mitochondrial peptidyl-prolyl cis-trans isomerase that is implicated in the opening of the mitochondrial permeability transition pore (mPTP), a key event in some forms of cell death. However, direct testing of these compounds on the purified CypD enzyme revealed them to be only weak inhibitors. This finding suggests that while the this compound core can be incorporated into molecules targeting CypD, further optimization is necessary to achieve potent inhibition.

In contrast, compounds incorporating the benzyloxy pharmacophore have shown significant inhibitory activity against other enzymes, such as monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the metabolic pathway of neurotransmitters like dopamine and its inhibition is a therapeutic strategy for neurodegenerative diseases such as Parkinson's disease. Studies on a series of benzyloxy chalcones have demonstrated potent and selective inhibition of hMAO-B. These findings underscore the favorable interactions that the benzyloxy group can form within the active site of MAO-B, contributing to the inhibitory potency of these molecules.

Furthermore, the benzyloxy moiety has been incorporated into various other molecular scaffolds to target a range of enzymes. For instance, benzyloxy-substituted quinolinones have been explored as anticancer agents, with mechanistic studies indicating disruption of microtubule assembly and induction of apoptosis. nih.gov Similarly, biphenylaminoquinoline derivatives with benzyloxy substituents have shown potent cytotoxicity against several cancer cell lines. nih.gov In the context of inflammatory diseases, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one has been identified as a strong inhibitor of soybean lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. mdpi.com

The mechanism of action for these benzyloxy-containing inhibitors often involves the benzyloxy group making key hydrophobic and/or aromatic interactions within the enzyme's active site. These interactions help to anchor the inhibitor in a conformation that prevents the substrate from binding or the enzyme from carrying out its catalytic function. The flexibility of the benzyl (B1604629) group allows it to adapt to the topology of different active sites, making it a versatile component in inhibitor design.

The table below summarizes the enzyme inhibitory activities of various compounds containing the benzyloxy structural motif, illustrating the potential of the this compound scaffold in medicinal chemistry.

| Compound Class | Target Enzyme | Key Findings | IC50 Values |

| 2-(Benzyloxy)arylureas | Cyclophilin D (CypD) | Weak inhibitors of purified CypD enzyme. | Not reported as potent |

| Benzyloxy chalcones | Monoamine Oxidase B (MAO-B) | Potent and selective inhibition of hMAO-B. | Varies by compound, some in the nanomolar range |

| 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-ones | Microtubules | Disruption of microtubule assembly, leading to anticancer activity. | Compound 11e showed IC50 values of 14 to 40 nM against various cancer cell lines. nih.gov |

| [3,3']biphenylaminoquinoline derivatives | Not specified (cytotoxicity) | Potent cytotoxicity against various cancer cell lines. | Derivative 7j showed IC50 values ranging from 0.17 µM to 1.05 µM. nih.gov |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean Lipoxygenase (LOX) | Strong inhibition of soybean LOX-3 (96.6% inhibition). mdpi.com | Not explicitly provided as an IC50 value |

Applications in Materials Science

Precursors for Polymeric Materials

While 2-(Benzyloxy)acetonitrile is not typically used as a monomer for direct homopolymerization, its chemical structure makes it a valuable precursor for synthesizing more complex, functional monomers. The presence of the benzyloxy group and the reactive nitrile functionality allows for its incorporation into larger molecular frameworks that can then undergo polymerization.

Research has demonstrated the synthesis of various ring-substituted 2-methoxyethyl phenylcyanoacrylates that are subsequently copolymerized with monomers like styrene. researchgate.net In these syntheses, benzyloxy-substituted benzaldehydes are key starting materials. researchgate.netchemrxiv.org These are condensed with cyanoacetate (B8463686) derivatives in reactions such as the Knoevenagel condensation to yield polymerizable acrylate (B77674) monomers. researchgate.net The benzyloxy group in these monomers can impart specific properties to the resulting polymers, such as altered solubility, thermal stability, and refractive index.

The general synthetic approach involves:

Modification or functionalization of the phenyl ring of a benzyloxy-containing precursor.

Reaction of the precursor (e.g., a benzyloxy-substituted benzaldehyde) with a compound containing an active methylene (B1212753) group (like an ester of cyanoacetic acid).

Polymerization of the resulting functional monomer, often with other comonomers, to produce a copolymer with tailored properties.

This strategy highlights the role of compounds like this compound as synthons, providing essential structural motifs that are integrated into materials designed for specific high-performance applications.

Components in Functional Dyes and Fluorescent Materials

The benzyloxy moiety is a key structural component in the design of various functional dyes and fluorescent materials. Its incorporation can influence the photophysical properties of a molecule, such as its absorption and emission wavelengths, quantum yield, and environmental sensitivity.

A notable example is the synthesis of 2′-benzyloxy flavone (B191248), a fluorophore that functions as a dual-purpose sensor for detecting picric acid and for pH measurements. Flavones are a class of compounds known for their significant biological and photophysical properties. pjsir.orginnovareacademics.in The synthesis of 2′-benzyloxy flavone involves a multi-step process starting from precursors like 2-hydroxy-4-benzyloxyacetophenone, which undergoes a base-catalyzed reaction followed by acid-catalyzed cyclodehydration to form the final flavone structure. pjsir.org

The resulting 2′-benzyloxy flavone exhibits distinct fluorescence properties that are sensitive to its environment. It shows preferential sensing for phenolic nitroaromatics, with a high quenching efficiency observed in the presence of picric acid. This selectivity is attributed to intermolecular hydrogen bonding between the oxygen atoms in the flavone and the hydroxyl groups of picric acid. Furthermore, the molecule displays differential fluorescence responses at varying pH levels, making it a useful probe for pH sensing.

The photophysical characteristics of 2′-benzyloxy flavone are summarized in the table below.

| Property | Value | Solvent |

| Maximum Absorption (λmax) | 310 nm | Methanol |

| Maximum Emission (λem) | 427 nm | Methanol |

| Sensing Target 1 | Picric Acid | Methanol |

| Sensing Target 2 | pH Variation | Various |

This interactive data table summarizes the key fluorescence properties of 2′-benzyloxy flavone in methanol.

This example underscores how the this compound structural unit can be a critical precursor for creating advanced functional materials with specific sensing capabilities.

Role in Electroactive Materials and Organic Electronics

Based on available research, there is currently no significant scientific literature detailing the specific role or application of this compound in the synthesis or composition of electroactive materials and organic electronics.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(Benzyloxy)acetonitrile by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While a publicly available, peer-reviewed spectrum was not identified in the conducted search, the expected chemical shifts and coupling patterns can be reliably predicted based on established principles and data for analogous structures. pdx.eduoregonstate.edubhu.ac.insigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the three unique proton environments in the molecule: the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons (Ph-CH₂-O), and the methylene protons adjacent to the nitrile group (O-CH₂-CN).

Aromatic Protons (C₆H₅): These five protons are expected to appear as a complex multiplet in the range of δ 7.3-7.4 ppm.

Benzylic Protons (-CH₂-Ph): The two protons of the methylene group attached to the phenyl ring are expected to resonate as a singlet at approximately δ 4.7 ppm.

Acetonitrile (B52724) Protons (-CH₂-CN): The two protons of the methylene group adjacent to the nitrile function are predicted to appear as a singlet around δ 4.3 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical nature. For this compound, seven distinct signals are expected.

Nitrile Carbon (-C≡N): This quaternary carbon typically appears in a characteristic downfield region, estimated to be around δ 117 ppm. oregonstate.edu

Aromatic Carbons (C₆H₅): The benzene (B151609) ring carbons will produce signals in the δ 128-136 ppm region. The carbon atom attached to the methylene group (ipso-carbon) is expected around δ 136 ppm, while the other aromatic carbons will appear in the δ 128-129 ppm range. oregonstate.edu

Benzylic Carbon (-CH₂-Ph): The carbon of the benzylic methylene group is predicted to have a chemical shift of approximately δ 74 ppm.

Acetonitrile Carbon (-CH₂-CN): The carbon adjacent to the nitrile group is expected to resonate at around δ 58 ppm.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| C₆H₅ | 7.3-7.4 | Multiplet | -C≡N | ~117 |

| Ph-CH₂-O | ~4.7 | Singlet | C₆H₅ (ipso) | ~136 |

| O-CH₂-CN | ~4.3 | Singlet | C₆H₅ | 128-129 |

| Ph-CH₂-O | ~74 | |||

| O-CH₂-CN | ~58 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₉NO, corresponding to a monoisotopic mass of 147.0684 g/mol . nih.gov

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 147. This ion is energetically unstable and undergoes fragmentation. researchgate.net The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, the most prominent fragmentation pathways are predicted to be:

Benzylic Cleavage: The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the C-O bond to form the highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion (C₇H₇⁺). This fragment is expected to produce a base peak in the spectrum at m/z 91 . researchgate.net

Alpha-Cleavage: Cleavage of the bond between the oxygen and the cyanomethyl group (-CH₂CN) can occur, leading to the formation of a [M-CH₂CN]⁺ fragment at m/z 107 (C₇H₇O⁺).

Other Fragments: Loss of the entire benzyloxy group could result in a fragment at m/z 40 ([CH₂CN]⁺).

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 147 | [C₉H₉NO]⁺˙ | Molecular Ion (M⁺˙) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage (Tropylium ion) |

| 107 | [C₇H₇O]⁺ | α-cleavage, loss of ·CH₂CN radical |

| 40 | [C₂H₂N]⁺ | Loss of benzyloxy radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its nitrile, ether, and aromatic functionalities.

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group is expected in the range of 2240-2260 cm⁻¹. Neat acetonitrile shows this peak at approximately 2253 cm⁻¹. researchgate.netnih.gov

C-O-C Stretch: The asymmetric stretching of the ether linkage is expected to produce a strong band in the region of 1100-1150 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: The stretching vibrations of the two methylene (-CH₂-) groups will result in bands in the 2850-2960 cm⁻¹ region. mdpi.com

Aromatic C=C Bending: Bands corresponding to the benzene ring's C=C in-plane bending vibrations are expected around 1500 and 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also Raman active and typically appears in the same region as in the IR spectrum. nih.gov The symmetric "breathing" mode of the benzene ring, which gives a strong, sharp signal around 1000 cm⁻¹, would be a prominent feature.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | C₆H₅ | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C≡N Stretch | Nitrile | 2240 - 2260 | Medium, Sharp |

| C=C Bend (Aromatic) | C₆H₅ | ~1600 & ~1500 | Medium-Strong |

| C-O-C Stretch | Ether | 1100 - 1150 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

A search of the crystallographic literature did not yield a reported crystal structure for this compound itself. However, structures of related, more complex molecules containing the benzyloxy moiety have been determined, confirming the expected geometries of this functional group. researchgate.net If a suitable single crystal of this compound were to be grown and analyzed, XRD would provide conclusive data on its solid-state conformation, including the torsion angle of the C-O-C-C linkage and the packing arrangement of the molecules in the crystal lattice.

Hyphenated Techniques and Chemometric Approaches

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the analysis of this compound due to its presumed volatility. In a GC-MS system, the compound would first be separated from other components of a mixture on a gas chromatography column. As the purified compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. nih.govchromforum.orgoup.com The resulting mass spectrum, with its characteristic molecular ion at m/z 147 and key fragments such as the tropylium ion at m/z 91, would serve as a highly specific fingerprint for positive identification. Acetonitrile is a viable solvent for GC-MS analysis, although care must be taken as it can be retained on certain columns. epa.govreddit.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile samples or mixtures, LC-MS would be the method of choice. The compound could be separated using reversed-phase HPLC and detected by MS, providing both retention time and mass spectral data for confirmation.

Chemometrics: Chemometric approaches could be applied to complex datasets involving this compound, for instance, in reaction monitoring or quality control. By applying statistical models to spectroscopic data (e.g., from IR or NMR), it is possible to quantify the concentration of the compound in a mixture or to classify samples based on their spectral profiles.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. gatech.edufu-berlin.de

Molecular Geometry and Electronic Properties:

Density Functional Theory (DFT) is a widely used quantum chemical method for geometry optimization and the calculation of electronic properties. nih.gov For a molecule structurally related to 2-(benzyloxy)acetonitrile, 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine its optimized geometry and electronic characteristics. Such calculations reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure.

Frontier Molecular Orbitals (HOMO and LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For 2-formyl benzonitrile (B105546), a related aromatic nitrile, the HOMO and LUMO energies have been determined using time-dependent DFT (TD-DFT). researchgate.net Similar calculations for this compound would pinpoint the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Molecular Electrostatic Potential (MEP):

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane, MEP analysis has been used to identify reactive sites. It is expected that for this compound, the nitrogen atom of the nitrile group would be an area of negative potential, indicating its nucleophilic character, while the hydrogen atoms of the benzyl (B1604629) group would show positive potential.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and electron delocalization. By examining the interactions between filled and vacant orbitals, the stability of the molecule can be further understood. For 2-formyl benzonitrile, NBO analysis has been employed to determine the charges of the atoms. researchgate.net

Below is a table summarizing key electronic properties that could be calculated for this compound using quantum chemical methods, with illustrative values from related compounds.

| Property | Description | Example Value (from related compounds) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.324 eV (Cefadroxil) derpharmachemica.com |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.852 eV (Cefadroxil) derpharmachemica.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.4719 eV (Cefadroxil) derpharmachemica.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | 4.18 D (Benzonitrile) google.com |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.0174 eV (a hexahydroacridine) rsc.org |

| Electrophilicity (ω) | A measure of the global electrophilic nature of a molecule. | 3.3429 eV (a hexahydroacridine) rsc.org |

Reaction Mechanism Elucidation using DFT

For instance, the synthesis of 2-(benzyloxy)bromoethane, a structurally similar compound, involves a nucleophilic substitution reaction where a benzyloxy group is introduced. acs.org A DFT study of such a reaction involving this compound could elucidate the transition state geometry and activation energy, providing insights into the reaction kinetics.

Furthermore, the reactivity of the nitrile group in this compound is of interest. The copper-catalyzed synthesis of aryl nitriles from aldehydes and acetonitrile (B52724) has been studied, and DFT could be used to model the mechanism of such a transformation if this compound were to be synthesized from a corresponding aldehyde. nih.gov

The cycloaddition reaction of azides with alkynes, a "click chemistry" reaction, has been studied in acetonitrile as a solvent, with second-order rate constants determined for various cyclooctynes reacting with benzyl azide. e-nps.or.kr DFT could be employed to model the transition states of similar reactions involving the nitrile group of this compound, predicting its reactivity in such cycloadditions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (target), typically a protein. nih.gov These methods are crucial in drug discovery and design.

Molecular Docking: